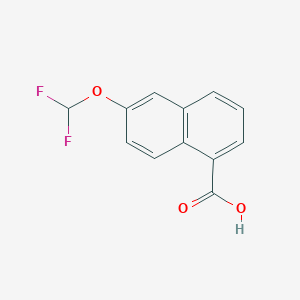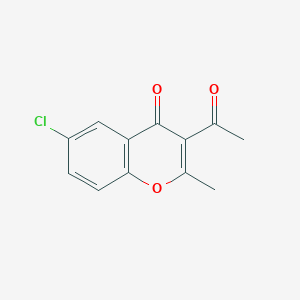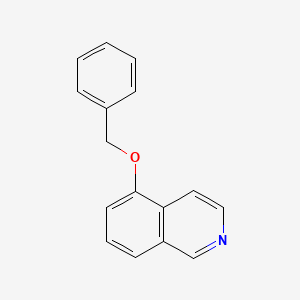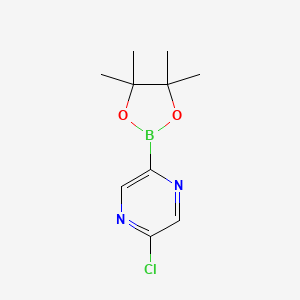![molecular formula C13H23NOSi B11872139 2,6-Diethyl-4-[methoxy(dimethyl)silyl]aniline CAS No. 105677-55-2](/img/structure/B11872139.png)
2,6-Diethyl-4-[methoxy(dimethyl)silyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diethyl-4-[methoxy(dimethyl)silyl]aniline is an organic compound belonging to the class of anilines It is characterized by the presence of two ethyl groups at the 2 and 6 positions, a methoxy(dimethyl)silyl group at the 4 position, and an aniline backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethyl-4-[methoxy(dimethyl)silyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-diethyl aniline and methoxy(dimethyl)silane.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. A suitable solvent, such as tetrahydrofuran (THF), is used to dissolve the reactants.
Catalyst: A catalyst, such as a Lewis acid (e.g., aluminum chloride), is employed to facilitate the reaction.
Procedure: The 2,6-diethyl aniline is reacted with methoxy(dimethyl)silane in the presence of the catalyst at a controlled temperature, typically around 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion.
Purification: The product is purified by column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Automated Systems: Automated systems control the reaction conditions, such as temperature, pressure, and stirring speed, to ensure consistency and efficiency.
Purification Units: Industrial purification units, such as distillation columns and crystallizers, are employed to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diethyl-4-[methoxy(dimethyl)silyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy(dimethyl)silyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Diethyl-4-[methoxy(dimethyl)silyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Diethyl-4-[methoxy(dimethyl)silyl]aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The methoxy(dimethyl)silyl group can enhance the compound’s stability and reactivity by providing steric protection and electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diethyl-4-methylaniline: Similar structure but with a methyl group instead of a methoxy(dimethyl)silyl group.
2,6-Diethyl-4-trimethylsilylaniline: Similar structure but with a trimethylsilyl group instead of a methoxy(dimethyl)silyl group.
Uniqueness
2,6-Diethyl-4-[methoxy(dimethyl)silyl]aniline is unique due to the presence of the methoxy(dimethyl)silyl group, which imparts distinct chemical properties such as increased steric hindrance and electronic effects. This makes it a valuable compound for specific applications where these properties are desired.
Propriétés
Numéro CAS |
105677-55-2 |
|---|---|
Formule moléculaire |
C13H23NOSi |
Poids moléculaire |
237.41 g/mol |
Nom IUPAC |
2,6-diethyl-4-[methoxy(dimethyl)silyl]aniline |
InChI |
InChI=1S/C13H23NOSi/c1-6-10-8-12(16(4,5)15-3)9-11(7-2)13(10)14/h8-9H,6-7,14H2,1-5H3 |
Clé InChI |
NMOPSEKDKDVDLB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1N)CC)[Si](C)(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(Imidazo[1,2-a]pyridin-2-yl)benzamide](/img/structure/B11872070.png)

![N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide](/img/structure/B11872078.png)
![2-{[(Naphthalen-1-yl)methoxy]methyl}oxolane](/img/structure/B11872086.png)
![4,4-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11872093.png)






